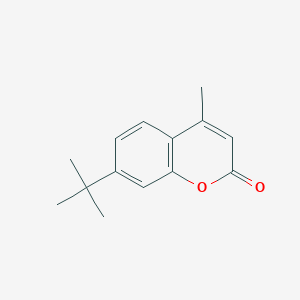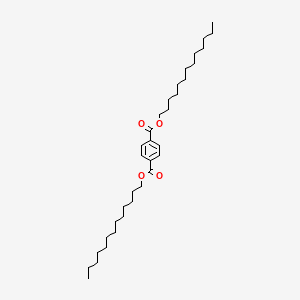
Ditridecyl benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditridecyl benzene-1,4-dicarboxylate is an organic compound belonging to the class of benzoic acid esters. It is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly significant in the production of polyvinyl chloride (PVC) products, where it helps to soften the material and enhance its properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ditridecyl benzene-1,4-dicarboxylate can be synthesized through esterification reactions involving benzene-1,4-dicarboxylic acid and tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ditridecyl benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents used.
Substitution: The ester group can participate in substitution reactions, where the alkoxy group is replaced by another substituent.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products Formed
Hydrolysis: Benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products with different substituents replacing the alkoxy group.
Wissenschaftliche Forschungsanwendungen
Ditridecyl benzene-1,4-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use in consumer products.
Medicine: Investigated for its potential impact on human health due to its presence in various medical devices and products.
Industry: Widely used in the production of PVC products, coatings, and adhesives.
Wirkmechanismus
The primary mechanism of action of ditridecyl benzene-1,4-dicarboxylate is its ability to interact with polymer chains, increasing their flexibility and reducing their brittleness. This interaction occurs through the insertion of the ester molecules between the polymer chains, disrupting their regular packing and allowing them to move more freely.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ditridecyl phthalate: Another phthalate ester used as a plasticizer, but with a different chemical structure.
Dioctyl terephthalate: A phthalate-free plasticizer with similar applications but different chemical properties.
Uniqueness
Ditridecyl benzene-1,4-dicarboxylate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable additive in various industrial applications.
Eigenschaften
CAS-Nummer |
247022-53-3 |
|---|---|
Molekularformel |
C34H58O4 |
Molekulargewicht |
530.8 g/mol |
IUPAC-Name |
ditridecyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-37-33(35)31-25-27-32(28-26-31)34(36)38-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24,29-30H2,1-2H3 |
InChI-Schlüssel |
VWGDGKCVAVATJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
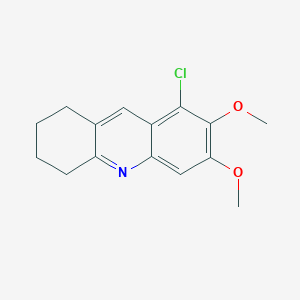
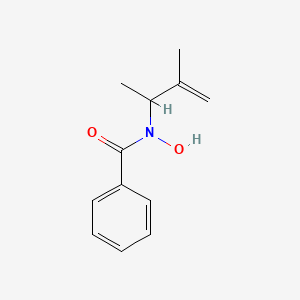
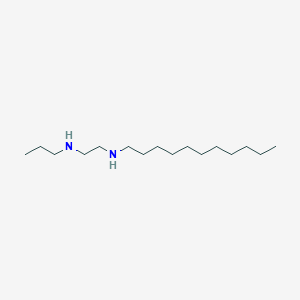

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)
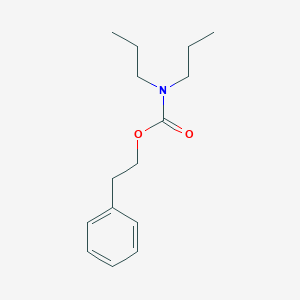
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)


![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
